3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one is a chemical compound with the molecular formula C7H7BrF3NO2 and a molecular weight of 274.0351896 . This compound is characterized by the presence of a bromine atom, a trifluoroacetyl group, and a piperidin-4-one structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one typically involves the bromination of 1-(2,2,2-trifluoroacetyl)piperidin-4-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidin-4-one structure can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding alcohols and higher oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets. The bromine and trifluoroacetyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidin-4-one: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-1-(2,2,2-trifluoroacetyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-Iodo-1-(2,2,2-trifluoroacetyl)piperidin-4-one:
Uniqueness
3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where bromine’s reactivity is advantageous .
Eigenschaften
Molekularformel |
C7H7BrF3NO2 |
---|---|
Molekulargewicht |
274.03 g/mol |
IUPAC-Name |
3-bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one |
InChI |
InChI=1S/C7H7BrF3NO2/c8-4-3-12(2-1-5(4)13)6(14)7(9,10)11/h4H,1-3H2 |
InChI-Schlüssel |
YOWCJWKXZKMJLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1=O)Br)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.